molecular formula C13H17NO2 B13571002 (2S,4R)-Methyl 2-phenylpiperidine-4-carboxylate

(2S,4R)-Methyl 2-phenylpiperidine-4-carboxylate

Cat. No.: B13571002
M. Wt: 219.28 g/mol
InChI Key: HJYDTRNWYSGYKS-NEPJUHHUSA-N
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Description

rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which include a piperidine ring substituted with a phenyl group and a carboxylate ester. The compound’s stereochemistry is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Esterification: The carboxylate ester is formed through an esterification reaction, typically involving methanol and an acid catalyst.

Industrial Production Methods

Industrial production of rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve halides and bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl (2S,4R)-2-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1

InChI Key

HJYDTRNWYSGYKS-NEPJUHHUSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCNC(C1)C2=CC=CC=C2

Origin of Product

United States

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